An In-depth Technical Guide to 1-Lauroyl-2-palmitoyl-rac-glycerol: Chemical Properties and Research Applications
An In-depth Technical Guide to 1-Lauroyl-2-palmitoyl-rac-glycerol: Chemical Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential biological significance, and relevant experimental methodologies for 1-Lauroyl-2-palmitoyl-rac-glycerol. This document is intended to serve as a valuable resource for researchers in the fields of lipid biochemistry, cell signaling, and pharmaceutical sciences.
Core Chemical Properties
1-Lauroyl-2-palmitoyl-rac-glycerol is a mixed-chain diacylglycerol (DAG) containing lauric acid (a 12-carbon saturated fatty acid) at the sn-1 position and palmitic acid (a 16-carbon saturated fatty acid) at the sn-2 position of the glycerol (B35011) backbone. The rac designation indicates a racemic mixture of the sn-1 and sn-3 stereoisomers.
Physicochemical Data
While specific experimental data for 1-Lauroyl-2-palmitoyl-rac-glycerol is limited in publicly available literature, the following table summarizes its known properties and provides estimates for others based on the characteristics of similar diacylglycerols.
| Property | Value | Source |
| Molecular Formula | C31H60O5 | --INVALID-LINK-- |
| Molecular Weight | 512.8 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Melting Point | Data not available. Estimated to be similar to other saturated diacylglycerols of comparable chain length, such as 1,2-Dimyristoyl-sn-glycerol (57-61 °C).[1] | - |
| Boiling Point | Data not available. Diacylglycerols generally have high boiling points and may decompose before boiling under atmospheric pressure. | - |
| Solubility | - DMF: 20 mg/ml- DMSO: 30 mg/ml- Ethanol: 0.25 mg/ml- PBS (pH 7.2): 0.7 mg/ml | --INVALID-LINK-- |
| CAS Number | 177717-58-7 | --INVALID-LINK-- |
Spectral Data
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of 1-Lauroyl-2-palmitoyl-rac-glycerol are not explicitly published. However, based on established methods for the synthesis of mixed 1,2-diacylglycerols, a general workflow can be proposed.
Hypothetical Synthesis Workflow
The synthesis of 1-Lauroyl-2-palmitoyl-rac-glycerol can be approached through a multi-step process involving the protection of one hydroxyl group of a glycerol derivative, followed by sequential acylation and deprotection.
General Purification Protocol for Diacylglycerols
The purification of the target compound from the reaction mixture is crucial to remove unreacted starting materials, byproducts, and any 1,3-diacylglycerol isomers that may have formed due to acyl migration.
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Crude Extraction : After the reaction is complete, the mixture is typically quenched and extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed with brine, and dried over an anhydrous salt such as sodium sulfate.
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Solvent Removal : The solvent is removed under reduced pressure to yield the crude product.
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Chromatographic Purification : The crude product is purified by silica gel column chromatography. A gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is commonly used to separate the desired 1,2-diacylglycerol from other components.
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Purity Assessment : The purity of the collected fractions is assessed by thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) with a suitable detector like an evaporative light scattering detector (ELSD).
Analytical Methodologies
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of diacylglycerols. The molecule is typically detected as an adduct with sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+). For 1-Lauroyl-2-palmitoyl-rac-glycerol (C31H60O5, MW = 512.8), the expected m/z values would be approximately 535.8 for the sodium adduct and 530.8 for the ammonium adduct. Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the fatty acyl chains through fragmentation analysis.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the structure of the molecule. The proton NMR spectrum would show characteristic signals for the glycerol backbone protons, the methylene (B1212753) groups of the fatty acyl chains, and the terminal methyl groups.
Role in Signaling Pathways
Diacylglycerols are well-established second messengers in a variety of cellular signaling pathways.[4][5][6] While the specific role of 1-Lauroyl-2-palmitoyl-rac-glycerol has not been extensively studied, its function can be inferred from the general activities of diacylglycerols.
The primary and most studied role of diacylglycerols is the activation of Protein Kinase C (PKC) isoforms.[7]
In this pathway, an extracellular signal activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol. DAG remains in the plasma membrane where it recruits and activates PKC, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.
Elevated levels of certain diacylglycerols have been implicated in the development of insulin (B600854) resistance in skeletal muscle, a key factor in type 2 diabetes.[8] This is thought to occur through the activation of specific PKC isoforms that interfere with the insulin signaling cascade.[8]
Applications in Drug Development
While specific applications of 1-Lauroyl-2-palmitoyl-rac-glycerol in drug delivery are not documented, lipids in this class are of significant interest to pharmaceutical scientists.
4.1. Excipients in Formulations: Di- and triglycerides are commonly used as excipients in drug formulations. They can act as:
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Solubilizing agents: For poorly water-soluble drugs, enhancing their dissolution and bioavailability.
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Emulsifiers: To stabilize oil-in-water or water-in-oil emulsions.
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Lipid-based drug delivery systems: As a key component of self-emulsifying drug delivery systems (SEDDS), self-nanoemulsifying drug delivery systems (SNEDDS), and lipid nanoparticles.[9] A related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been successfully formulated into a solid self-nanoemulsifying drug delivery system to improve its oral bioavailability.[9]
The diagram below illustrates the general principle of a Self-Nanoemulsifying Drug Delivery System (SNEDDS).
Given its amphiphilic nature, 1-Lauroyl-2-palmitoyl-rac-glycerol could potentially be explored as a lipid component in such advanced drug delivery systems.
Conclusion
1-Lauroyl-2-palmitoyl-rac-glycerol is a mixed-chain diacylglycerol with potential significance in cell signaling and pharmaceutical applications. While specific experimental data for this compound is sparse, its properties and functions can be largely inferred from the well-characterized behavior of the broader class of 1,2-diacylglycerols. This technical guide provides a foundational understanding for researchers interested in exploring the unique properties and applications of this and other mixed-chain glycerolipids. Further research is warranted to fully elucidate the specific biological roles and potential therapeutic applications of 1-Lauroyl-2-palmitoyl-rac-glycerol.
References
- 1. 1,2-DIMYRISTOYL-SN-GLYCEROL CAS#: 60562-16-5 [chemicalbook.com]
- 2. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Comparison of 1-Palmitoyl-2-Linoleoyl-3-Acetyl-Rac-Glycerol-Loaded Self-Emulsifying Granule and Solid Self-Nanoemulsify… [ouci.dntb.gov.ua]
